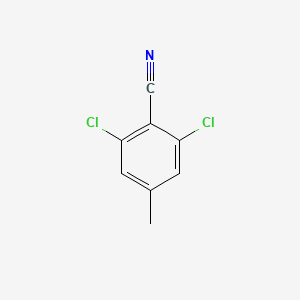

2,6-Dichloro-4-methylbenzonitrile

Description

2,6-Dichloro-4-methylbenzonitrile (CAS 69483-97-8) is a substituted aromatic nitrile characterized by two chlorine atoms at the ortho positions (2 and 6) and a methyl group at the para position (4). This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its synthesis involves multiple steps, including chlorination and nitrile group introduction, as demonstrated in . For example, it can be condensed with 4-chloroiodobenzene (XI) using magnesium in refluxing ether to form methyleneimine derivatives (XII), which are further processed into functionalized aromatic ketones like 4-(4-chlorobenzoyl)-3,5-dichlorotoluene (XIII) .

Properties

Molecular Formula |

C8H5Cl2N |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

2,6-dichloro-4-methylbenzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |

InChI Key |

PIQJESZNURVEAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C#N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dichloro-4-methylbenzonitrile serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique electronic properties, influenced by the halogen substituents and the methyl group, make it suitable for various chemical transformations. The compound can be utilized in the production of pharmaceuticals and agrochemicals, where it acts as a precursor for further functionalization and derivatization.

Synthesis Methods

The synthesis of this compound typically involves several methods, including halogenation and nucleophilic substitution reactions. These methods allow for the efficient production of the compound while maintaining high purity levels.

Biological Research

Biological Activity

Research indicates that this compound exhibits potential biological activity. Preliminary studies have suggested its interactions with various biomolecules, indicating possible applications in medicinal chemistry. The presence of dichloro groups may enhance its binding affinity to certain proteins or enzymes, potentially influencing their biological functions.

Potential Therapeutic Applications

- Anti-inflammatory Properties : Initial investigations suggest that this compound may possess anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

- Anticancer Activity : There are indications that this compound may exhibit anticancer properties by modulating enzyme activities or influencing receptor functions. Studies have explored its efficacy against certain cancer cell lines, although more research is needed to establish its mechanism of action.

Data Table: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Chemical Intermediate | Used in the synthesis of complex organic molecules | |

| Biological Activity | Exhibits potential anti-inflammatory and anticancer properties | |

| Medicinal Chemistry | Investigated for interactions with proteins and enzymes |

Case Study 1: Interaction with Biological Macromolecules

In studies examining its interaction with biological macromolecules, this compound has shown the ability to form covalent bonds with nucleophilic sites on proteins. This property suggests that it may modulate enzyme activities or influence receptor functions. The dichloro substituents enhance binding affinity and selectivity towards specific targets, highlighting its potential as a lead compound in drug development.

Case Study 2: Anticancer Research

A study focused on the anticancer potential of this compound demonstrated that it could induce apoptosis in cancer cells. The research involved testing various concentrations against different cancer cell lines, revealing significant cytotoxic effects at therapeutic doses. Further exploration into its mechanism of action is warranted to fully understand its therapeutic potential.

Comparison with Similar Compounds

The unique substitution pattern of 2,6-Dichloro-4-methylbenzonitrile distinguishes it from structurally related benzonitrile derivatives. Below is a systematic comparison based on substituent effects, reactivity, and synthetic applications.

Structural Analogues: Substitution Patterns and Reactivity

2,4-Dichloro-6-methylbenzonitrile Substituent Positions: Chlorine at 2 and 4, methyl at 4. However, the electron-withdrawing nitrile group may deactivate the ring similarly. Applications: Less commonly reported in coupling reactions, possibly due to reduced stability under Grignard conditions.

3,5-Dichloro-4-methylbenzonitrile

- Substituent Positions : Chlorine at 3 and 5, methyl at 4.

- Reactivity : Symmetric substitution may facilitate regioselective reactions but could limit versatility in asymmetric synthesis.

Functional Group Analogues

2,6-Dichloro-4-methylbenzamide Functional Group: Amide (-CONH₂) instead of nitrile (-CN).

2,6-Dichloro-4-methylbenzoic Acid

- Functional Group : Carboxylic acid (-COOH) instead of nitrile.

- Reactivity : Acidic protons enable salt formation but may complicate reactions requiring anhydrous conditions (e.g., Grignard reactions).

Reaction Conditions and Efficiency

A comparison of synthetic routes involving this compound and its analogues is summarized below:

Key Findings :

- The ortho-chlorine groups in this compound create significant steric hindrance, limiting its use in reactions requiring planar transition states (e.g., certain cross-couplings) .

- In contrast, analogues with meta-chlorine substituents (e.g., 3,5-Dichloro-4-methylbenzonitrile) show higher compatibility with copper-mediated couplings.

Preparation Methods

Reaction Steps:

-

Chlorination of Acetanilide :

Acetanilide undergoes electrophilic chlorination in glacial acetic acid with Cl₂ gas under catalytic FeCl₃ to yield 2,6-dichloro-4-methylacetanilide. -

Hydrolysis to Aniline :

The acetanilide derivative is hydrolyzed in 6N HCl under reflux to produce 2,6-dichloro-4-methylaniline. -

Diazotization and Cyanation :

The aniline is diazotized with NaNO₂ in concentrated HCl, followed by treatment with CuCN to replace the diazonium group with a nitrile.

Key Reaction:

Advantages :

-

Uses inexpensive starting materials (acetanilide, Cl₂).

-

Scalable for industrial production.

Limitations :

-

Moderate yield (44%) due to competing side reactions.

-

Requires handling toxic intermediates (CuCN, diazonium salts).

Bromination-Cyanation of 3,5-Dichlorotoluene

An alternative route involves bromination of 3,5-dichlorotoluene followed by cyanation, though this method is less directly documented in the literature.

Proposed Mechanism:

-

Bromination :

3,5-Dichlorotoluene undergoes radical bromination using N-bromosuccinimide (NBS) to form 3,5-dichloro-4-bromotoluene. -

Cyanation :

The bromide is displaced via nucleophilic substitution using NaCN or CuCN.

Hypothetical Yield : ~30–50% (based on analogous reactions).

Challenges :

-

Regioselective bromination requires careful control.

-

Cyanide handling poses safety risks.

Direct Chlorination of 4-Methylbenzonitrile

While theoretically plausible, direct chlorination of 4-methylbenzonitrile (p-tolunitrile) faces regiochemical challenges. The nitrile group is meta-directing, favoring chlorination at the 3- and 5-positions rather than the desired 2- and 6-positions.

Experimental Insights:

-

Chlorine Monoxide (Cl₂O) : Reacting p-tolunitrile with Cl₂O in CCl₄ selectively chlorinates the methyl group rather than the ring, yielding trichloromethyl derivatives.

-

Electrophilic Aromatic Substitution : Requires directing groups (e.g., –NO₂) to achieve 2,6-dichloro substitution, complicating the synthesis.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization-Cyanation | 2,6-Dichloro-4-methylaniline | NaNO₂, HCl, CuCN | 44% | Scalable, uses cheap reagents | Toxic intermediates, moderate yield |

| Bromination-Cyanation | 3,5-Dichlorotoluene | NBS, NaCN | ~40% | Avoids diazonium salts | Low regioselectivity, safety hazards |

| Direct Chlorination | 4-Methylbenzonitrile | Cl₂O, FeCl₃ | <10% | Simple starting material | Poor regiocontrol, side products |

Research Findings and Applications

Industrial Relevance:

Q & A

Q. What are the established laboratory-scale synthetic routes for 2,6-Dichloro-4-methylbenzonitrile?

Two primary methods are documented:

- Method A : Condensation of this compound (X) with 4-chloroiodobenzene (XI) using magnesium in refluxing ether, forming a methyleneimine intermediate (XII). Subsequent reflux in dioxane-aqueous phosphate buffer yields 4-(4-chlorobenzoyl)-3,5-dichlorotoluene (XIII) .

- Method B : Sequential halogenation and cyanation of toluene derivatives under controlled stoichiometry, though specific intermediates require rigorous inert atmosphere handling. Method A emphasizes regioselectivity control through Grignard reagent-mediated coupling, while Method B focuses on stepwise functionalization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Key techniques include:

- HPLC-UV (≥98% purity threshold, as per industrial standards) to quantify impurities, with mobile phases optimized for nitrile retention .

- NMR spectroscopy (¹H/¹³C): Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 118–120 ppm (C≡N) confirm substitution patterns.

- Mass spectrometry : Molecular ion [M+H]+ at m/z 200.96 and fragment ions (e.g., Cl⁻ loss at m/z 165) validate the structure. Cross-referencing with authenticated standards (e.g., 2,6-Dichlorobenzonitrile Solution) enhances reliability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of derivatives using this compound?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates, while ethers stabilize Grignard intermediates .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl-cyano bond formation.

- Temperature control : Reflux conditions (80–100°C) balance reaction kinetics and byproduct suppression. Yield optimization requires DOE (Design of Experiments) frameworks to evaluate parameter interactions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Contradictions often arise from:

- Steric effects : Ortho-substituents distort NMR chemical shifts. Computational modeling (DFT) can predict deviations .

- Polymorphism : X-ray crystallography distinguishes conformational isomers (e.g., syn vs. anti methyl group orientations).

- Impurity interference : LC-MS/MS identifies co-eluting contaminants. Multi-technique validation (e.g., combining XRD, NMR, and IR) resolves ambiguities .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Electron-withdrawing groups (Cl, CN): Activate the aromatic ring toward NAS by depleting electron density at meta/para positions.

- Steric hindrance : The 4-methyl group directs nucleophiles to the less hindered para position relative to Cl substituents. Kinetic studies using Hammett plots (σ⁺ values) quantify substituent effects, with ρ ≈ +3.2 indicating strong electrophilic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.